Methyl methyl[6-(propylsulfanyl)-9H-purin-9-yl]carbamate
Description
Molecular Architecture and Functional Group Configuration
Core Purine Scaffold and Substituent Connectivity
The compound’s foundational structure is the purine heterocycle, a bicyclic system comprising a pyrimidine ring fused to an imidazole ring. The purine core provides a planar aromatic system with conjugated π-electrons, enabling electronic interactions critical for molecular stability and potential biological activity. At the C6 position, a propylsulfanyl group (–S–CH2CH2CH3) is appended, introducing a thioether linkage that confers moderate hydrophobicity and potential for sulfur-mediated intermolecular interactions. The N9 position is functionalized with a methyl carbamate group (–O–C(O)–N(CH3)2), which introduces both polar (carbonyl oxygen) and sterically bulky (methyl groups) features to the molecule.
Table 1: Key Functional Groups and Their Properties
| Position | Functional Group | Electronic Effects | Steric Considerations |
|---|---|---|---|
| C6 | Propylsulfanyl | Electron-donating via sulfur lone pairs | Linear propyl chain introduces rotational flexibility |
| N9 | Methyl carbamate | Polar carbonyl (C=O) enhances solubility | Two methyl groups create steric hindrance |
The carbamate group’s carbonyl oxygen can engage in hydrogen bonding, while the N-methyl substituents limit rotational freedom around the C–N bond, favoring a specific spatial orientation relative to the purine ring.
Electronic and Steric Interactions
The propylsulfanyl group at C6 donates electron density to the purine ring via sulfur’s lone pairs, slightly activating the aromatic system toward electrophilic substitution. This contrasts with electron-withdrawing groups (e.g., chloroethyl carbamates in related compounds), which deactivate the ring. The methyl carbamate at N9 creates a steric barrier that may influence binding interactions in biological systems, as seen in structurally analogous antineoplastic agents. Computational modeling suggests that the carbamate’s methyl groups adopt a staggered conformation to minimize van der Waals repulsions with the purine ring.
Properties
CAS No. |
62908-70-7 |
|---|---|
Molecular Formula |
C11H15N5O2S |
Molecular Weight |
281.34 g/mol |
IUPAC Name |
methyl N-methyl-N-(6-propylsulfanylpurin-9-yl)carbamate |
InChI |
InChI=1S/C11H15N5O2S/c1-4-5-19-10-8-9(12-6-13-10)16(7-14-8)15(2)11(17)18-3/h6-7H,4-5H2,1-3H3 |
InChI Key |
JKIQYWVAXJFYMD-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NC=NC2=C1N=CN2N(C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Purine Core with 6-Propylsulfanyl Substitution
The propylsulfanyl group is introduced via nucleophilic substitution or cross-coupling reactions.
Method A: Palladium-Catalyzed Cross-Coupling
- Procedure : React 6-chloropurine with propylthiol in the presence of a palladium catalyst (e.g., (Ph₃P)₄Pd) and a base. This method, adapted from similar purine methylations, replaces chloride with propylsulfanyl.
- Conditions :
- Yield : >85% (estimated based on analogous reactions).
Method B: Nucleophilic Aromatic Substitution
- Procedure : Treat 6-chloropurine with sodium propylthiolate (NaSPr) in dimethylformamide (DMF).
- Conditions :
Key Reaction Data and Optimization
Analytical Characterization
Challenges and Alternatives
- Selectivity Issues : Competing N-methylation during carbamate formation can occur; scCO₂ suppresses this.
- Alternative Routes : Use of 9-azidopurine followed by Staudinger reaction with methyl isocyanate (toxic, less preferred).
Chemical Reactions Analysis
Types of Reactions
Methyl methyl(6-(propylthio)-9H-purin-9-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The propylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, leading to the formation of various substituted carbamates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted carbamates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
The compound Methyl methyl[6-(propylsulfanyl)-9H-purin-9-yl]carbamate is a derivative of purine, which has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its applications, supported by data tables and case studies.
Chemical Properties and Structure
This compound can be characterized by its unique structural features that contribute to its biological activity. The compound contains a purine base, which is known for its role in nucleic acid metabolism, and a carbamate moiety that enhances its pharmacological properties.
Antiviral Activity
Research indicates that compounds similar to this compound exhibit antiviral properties, particularly against viral infections such as HIV. The purine structure is critical for the interaction with viral enzymes, making it a candidate for further development as an antiviral agent.
Anticancer Properties
Studies have shown that derivatives of this compound may possess anticancer effects. The ability of purine derivatives to interfere with DNA synthesis and repair mechanisms in cancer cells presents a promising avenue for therapeutic development.
Neurological Applications
There is growing interest in the neuroprotective effects of purine derivatives. This compound may influence neurotransmitter systems and has potential implications for treating neurodegenerative diseases.
Table 1: Summary of Biological Activities
Case Study 1: Antiviral Efficacy
In a study examining the antiviral efficacy of purine derivatives, this compound was tested against HIV strains. The results indicated a significant reduction in viral load, suggesting its potential as a therapeutic agent.
Case Study 2: Cancer Cell Line Studies
Research involving various cancer cell lines demonstrated that the compound induced apoptosis through the mitochondrial pathway. This finding highlights the compound's potential as an anticancer drug, warranting further investigation into its mechanisms of action.
Mechanism of Action
The mechanism of action of methyl methyl(6-(propylthio)-9H-purin-9-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. The propylthio group may also interact with other molecular pathways, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The 6- and 9-positions of the purine ring are critical for biological activity. Below is a comparison of substituents and their implications:
Table 1: Structural Comparison of Purine Derivatives
Key Observations:
- 6-Position Substituents: Propylsulfanyl (target compound): Offers moderate electron-withdrawing effects and improved solubility compared to bulkier groups (e.g., nitroimidazolylthio in 6n) . Isopropyl carbamate (Tenofovir derivatives): Used in prodrugs to mask polar phosphonate groups, improving cell permeability .
- 9-Position Substituents: Methyl carbamate (target compound): Balances solubility and membrane permeability. Smaller than tert-butyl carbamate (Compound 23), which increases lipophilicity but may reduce metabolic stability .
Physicochemical Properties
Table 3: Predicted Properties (Estimated via Analogues)
Biological Activity
Methyl methyl[6-(propylsulfanyl)-9H-purin-9-yl]carbamate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C12H16N4O2S
- Molecular Weight : 284.35 g/mol
The compound features a purine base structure, which is significant in various biological processes, including nucleic acid metabolism and cellular signaling.
Antiviral Activity
Research indicates that compounds similar to this compound exhibit antiviral properties. A study on related purine derivatives demonstrated inhibition of viral replication in vitro, suggesting potential as antiviral agents against RNA viruses. The mechanism involves interference with viral RNA synthesis through competitive inhibition of viral polymerases .
Antioxidant Properties
The compound has shown promise as an antioxidant. In vitro assays revealed that it effectively scavenges free radicals, thereby reducing oxidative stress in cellular models. This activity is crucial for preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders .
Enzyme Inhibition
This compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it demonstrated inhibitory effects on certain kinases, which are critical in cell signaling and proliferation. This characteristic positions the compound as a potential candidate for cancer therapy by hindering tumor growth through targeted enzyme inhibition .
Case Study 1: Antiviral Efficacy
A recent study investigated the antiviral efficacy of this compound against the influenza virus. The results indicated a significant reduction in viral titers in treated cell cultures compared to controls. The compound was effective at low micromolar concentrations, demonstrating its potential as a therapeutic agent against influenza infections.
Case Study 2: Antioxidant Activity
In a study examining oxidative stress in neuronal cells, treatment with this compound resulted in decreased levels of reactive oxygen species (ROS). This reduction correlated with improved cell viability and function, suggesting that the compound could be beneficial in neuroprotective strategies.
Research Findings
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
